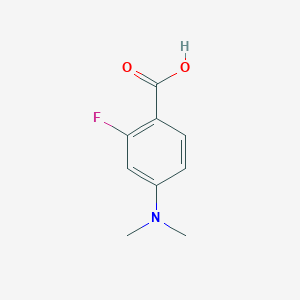

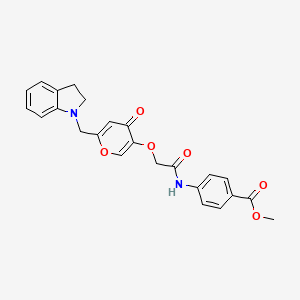

![molecular formula C12H16N2O5 B2688340 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid CAS No. 1892520-58-9](/img/structure/B2688340.png)

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1892520-58-9 . It has a molecular weight of 268.27 . The IUPAC name for this compound is 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)isoxazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)6-18-13-9/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Polymorphic Transition and Structural Analysis

A study by Konovalova et al. (2022) explored the polymorphic transition due to grinding of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid. They discovered pre-conditions for a polymorphic transition and changes in molecular and crystal structure upon transformation. The research highlighted the conformational flexibility of the molecule and its supramolecular synthons' preferences, shedding light on the energy dynamics involved in polymorphic transitions (Konovalova et al., 2022).

Potential as Enzyme Inhibitors

Beauve et al. (1999) synthesized derivatives by reacting (3S)-3-(tert-butoxycarbonyl)amino azetidin-2-one with various chloroformates, exploring their potential as elastase inhibitors. These compounds, through their interaction with porcine pancreatic elastase, behave as transient enzyme inhibitors, illustrating a method to modulate enzyme activity through structural modifications of azetidin-2-ones (Beauve et al., 1999).

Synthesis of Azetidine-3-carboxylic Acids

Ji et al. (2018) reported on the gram-scale synthesis of protected 3-haloazetidines, which are pivotal intermediates for preparing high-value azetidine-3-carboxylic acid derivatives. Their work demonstrated the versatility of 3-haloazetidines as building blocks in medicinal chemistry, enabling the synthesis of diverse azetidine-3-carboxylic acid derivatives including 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji et al., 2018).

Development of Antibacterial Agents

Mori et al. (2000) achieved stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton using acetoxyazetidinone as a starting material. These compounds showed potent in vitro activities against gram-positive and gram-negative bacteria, highlighting the compound's relevance in developing new antibacterial agents (Mori et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)6-18-13-9/h6-7H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKUVIPCGKKFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2688259.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2688260.png)

![N-Methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2688261.png)

![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)

![4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride](/img/structure/B2688275.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)